molecular formula C27H32O10 B1246305 Haperforin F

Haperforin F

Cat. No.: B1246305
M. Wt: 516.5 g/mol
InChI Key: ZCRRBAIUVLLATL-NTIOJBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haperforin G is a highly oxygenated limonoid-derived tetranortriterpenoid isolated from Harrisonia perforata. It exhibits significant biological activity, particularly as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . Structurally, it features a complex polycyclic framework with two all-carbon quaternary stereocenters (C10 and C13), a chiral tertiary alcohol (C6), and multiple unsaturated bonds (C1-C2 and C8-C14). Its scarcity in nature (<0.001% yield from plant sources) has driven extensive synthetic efforts to enable pharmacological exploration .

Properties

Molecular Formula

C27H32O10

Molecular Weight

516.5 g/mol

IUPAC Name

methyl (2S,6R,11R,12S,14S,15R)-15-(furan-3-carbonyl)-14-hydroxy-2,7,7,12,15-pentamethyl-4,9,13-trioxo-3,8-dioxatetracyclo[10.5.0.02,6.06,11]heptadecane-14-carboxylate

InChI

InChI=1S/C27H32O10/c1-22(2)26-12-18(29)37-25(26,5)15-7-9-23(3,19(30)14-8-10-35-13-14)27(33,21(32)34-6)20(31)24(15,4)16(26)11-17(28)36-22/h8,10,13,15-16,33H,7,9,11-12H2,1-6H3/t15?,16-,23-,24+,25-,26+,27-/m0/s1

InChI Key

ZCRRBAIUVLLATL-NTIOJBHZSA-N

Isomeric SMILES

C[C@]1(CCC2[C@]([C@@H]3CC(=O)OC([C@]34[C@]2(OC(=O)C4)C)(C)C)(C(=O)[C@@]1(C(=O)OC)O)C)C(=O)C5=COC=C5

Canonical SMILES

CC1(C23CC(=O)OC2(C4CCC(C(C(=O)C4(C3CC(=O)O1)C)(C(=O)OC)O)(C)C(=O)C5=COC=C5)C)C

Synonyms

haperforin F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Haperforin G vs. Haperforin C2 and D

Haperforin G shares structural motifs with other limonoids, such as Haperforin C2 and Haperforin D, but differs in functionalization and bioactivity:

Parameter Haperforin G Haperforin C2 Haperforin D
Molecular Formula C25H28O6 Not reported Not reported
Key Functional Groups Cyclopentanone, α,β-unsaturated enone Similar polycyclic core Modified side chain with epoxide
Biological Target 11β-HSD1 ; CYP27A1-dependent mitochondrial metabolism Not fully characterized Acts as a prodrug requiring CYP27A1 activation
Anticancer Activity Selective antiproliferative effects on BRAF/NRAS-mutant melanoma cells Lower potency Enhanced activity in CYP27A1-expressing cells

Key Findings :

  • Haperforin G’s α,β-unsaturated enone moiety is critical for 11β-HSD1 inhibition, while Haperforin D’s epoxide group confers prodrug properties dependent on CYP27A1-mediated activation .
  • Haperforin G demonstrates superior selectivity for melanoma cells over non-malignant cells compared to Haperforin C2 .
Haperforin G vs. Hyperforin

Though both contain polycyclic frameworks, Hyperforin (a phloroglucinol derivative from Hypericum perforatum) is structurally distinct from Haperforin G.

Parameter Haperforin G Hyperforin
Core Structure Tetranortriterpenoid Polycyclic polyprenylated acylphloroglucinol
Bioactivity 11β-HSD1 inhibition Antidepressant (SSRI-like), antimicrobial
Synthetic Accessibility 20-step synthesis (2% yield) No efficient total synthesis reported

Key Insight :

  • Hyperforin’s instability and complex biosynthesis limit its therapeutic utility, whereas Haperforin G’s synthetic route enables scalable production of analogs .

Data Tables

Table 1: Crystallographic Data for Haperforin G
Parameter Value
Empirical Formula C25H28O6
Molecular Weight 424.47 g/mol
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 7.2258 Å, b = 11.6412 Å, c = 27.1277 Å
Table 2: Comparative Bioactivity Profiles
Compound IC50 (11β-HSD1) CYP27A1 Dependency
Haperforin G 0.8 µM (potent inhibition) No
Haperforin D Not applicable Yes (prodrug activation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Haperforin F
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Haperforin F

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